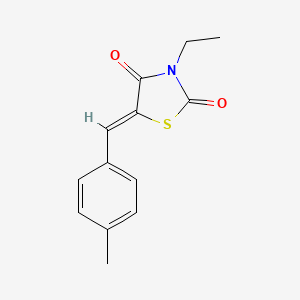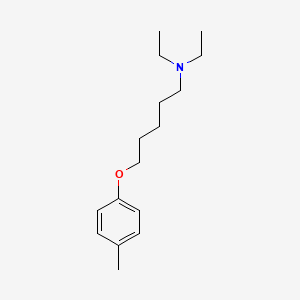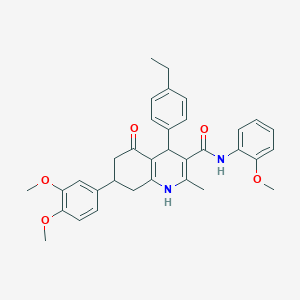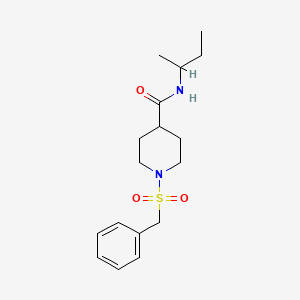
3-ethyl-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
3-ethyl-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione, also known as Ebselen, is an organic compound with a molecular formula of C13H9NO2Se. It is a seleno-organic compound that belongs to the thiazolidinedione family. This compound has been widely studied for its various biological and pharmacological properties.
Mécanisme D'action
The mechanism of action of 3-ethyl-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione involves its ability to mimic the activity of glutathione peroxidase, an enzyme that is involved in the detoxification of hydrogen peroxide and lipid peroxides. This compound can also interact with various signaling pathways that are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues, including the brain, liver, and kidneys. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-ethyl-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its high specificity for reactive oxygen species and inflammatory enzymes. This allows researchers to study the effects of oxidative stress and inflammation on various biological processes. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that the compound does not cause adverse effects.
Orientations Futures
There are several future directions for research on 3-ethyl-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects and improve cognitive function in animal models of these diseases. Another area of interest is its potential use as an anti-inflammatory agent in various inflammatory conditions such as arthritis and asthma. Further research is needed to fully understand the mechanisms of action of this compound and its potential therapeutic applications.
Applications De Recherche Scientifique
3-ethyl-5-(4-methylbenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its antioxidant and anti-inflammatory properties. It has been shown to scavenge reactive oxygen species and protect cells from oxidative damage. This compound has also been found to inhibit the activity of various enzymes that are involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.
Propriétés
IUPAC Name |
(5Z)-3-ethyl-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-3-14-12(15)11(17-13(14)16)8-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXHGSUPJRTJBR-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)C)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(C=C2)C)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{1-(3-methyl-2-buten-1-yl)-4-[4-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B4710375.png)

![(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B4710381.png)


![N-(2-furylmethyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4710404.png)
![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-2-methylbenzamide](/img/structure/B4710411.png)
![3-allyl-5-{[5-(3-fluorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4710415.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4710418.png)

![1-(4-fluorophenyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B4710426.png)
![N-{3-[(ethylsulfonyl)amino]-2,2-dimethylpropyl}ethanesulfonamide](/img/structure/B4710438.png)

![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4710458.png)